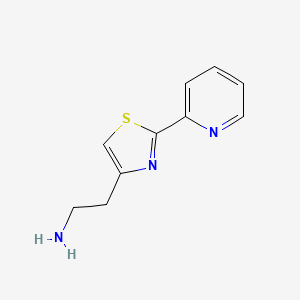
2-(2-Pyridin-2-yl-1,3-thiazol-4-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Pyridin-2-yl-1,3-thiazol-4-yl)ethanamine, also known as PTE, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PTE is a thiazole derivative that contains both pyridine and ethanamine moieties. It has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in different areas.
Aplicaciones Científicas De Investigación
DNA Binding and Nuclease Activity
2-(2-Pyridin-2-yl-1,3-thiazol-4-yl)ethanamine shows potential in DNA binding and nuclease activity. Studies on Cu(II) complexes of similar tridentate ligands indicate good DNA binding propensity and minor structural changes in calf thymus DNA upon interaction with the complexes. These ligands exhibit DNA cleavage activity, which is relevant for understanding genetic processes and potential therapeutic applications (Kumar et al., 2012).
Antioxidant and Antimitotic Agent
Derivatives of 2-(2-Pyridin-2-yl-1,3-thiazol-4-yl)ethanamine have been synthesized and evaluated for their antioxidant and antimitotic activities. These activities are crucial in the context of cancer research and the development of new therapeutic agents (Pund et al., 2022).
Complexation with Cadmium(II)
Research has been conducted on the complexation of similar ligands with Cadmium(II). This is significant for understanding the coordination chemistry of these compounds, which can be valuable in materials science and catalysis (Hakimi et al., 2013).
Antiviral Activity
Studies on similar pyridine and thiazole containing compounds have revealed their potential in antiviral activity. This is particularly relevant in the search for new treatments against viruses like HSV1 and HAV (Attaby et al., 2006).
Luminescent Lanthanide Compounds
Compounds containing pyridine and thiazole units have been used to create luminescent lanthanide compounds. These compounds have applications in biological sensing and are of interest in the field of biochemistry (Halcrow, 2005).
DNA Binding/Cleavage and Cytotoxic Studies
Similar ligands have been used in DNA binding/cleavage and cytotoxic studies, which are crucial for understanding the interaction of these compounds with biological molecules and their potential use in cancer therapy (Mustafa et al., 2015).
Propiedades
IUPAC Name |
2-(2-pyridin-2-yl-1,3-thiazol-4-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c11-5-4-8-7-14-10(13-8)9-3-1-2-6-12-9/h1-3,6-7H,4-5,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCUIBLLIAQAIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CS2)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(Pyridin-2-yl)-1,3-thiazol-4-yl]ethan-1-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

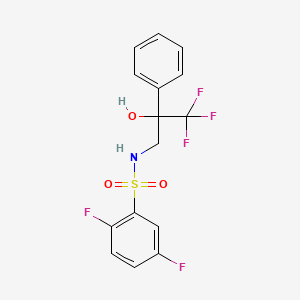
![[(4-Tert-butylcyclohexylidene)amino] 4-nitrobenzoate](/img/structure/B2675605.png)
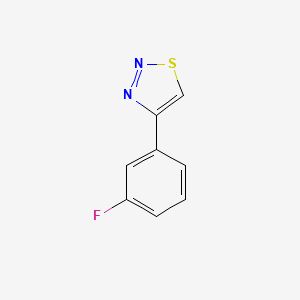
![6-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2675611.png)
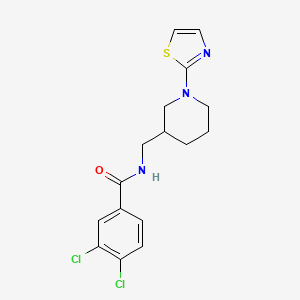
![2-[(5E)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2675614.png)
![1-((6Ar,8r,9ar)-2,2,4,4-tetraisopropyl-9-oxotetrahydro-6h-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl)pyrimidine-2,4(1h,3h)-dione](/img/structure/B2675616.png)
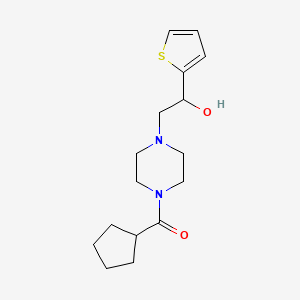
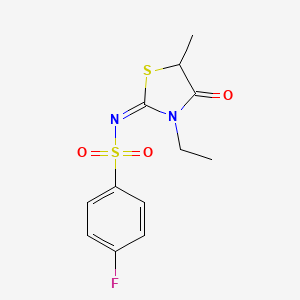
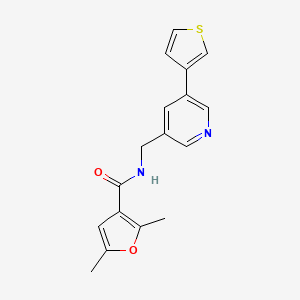
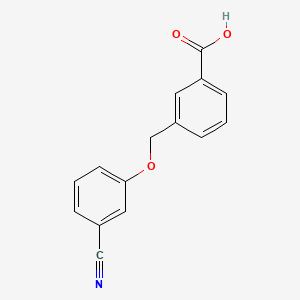
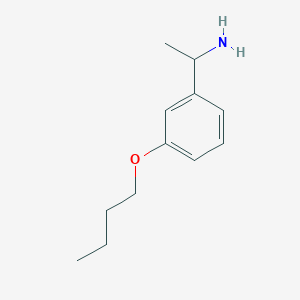
![Bicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B2675624.png)
![2-ethoxy-1-methoxy-3-[(E)-2-nitroethenyl]benzene](/img/structure/B2675625.png)